molecular formula C21H23BrN2O3S2 B2904575 (3-Bromophenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione CAS No. 1021207-97-5

(3-Bromophenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione

Cat. No. B2904575
CAS RN: 1021207-97-5
M. Wt: 495.45
InChI Key: JCDLGCQLWWHYHN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a bromophenyl group, a trimethoxyphenyl group, and a piperazine ring, which are common structures in many organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Techniques such as NMR and X-ray crystallography could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the piperazine ring might participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring and the nonpolar phenyl rings could affect its solubility and stability .

Scientific Research Applications

Antimicrobial Applications

Compounds with structural features similar to the queried chemical have been synthesized and evaluated for their antimicrobial activities. For instance, new urea and thiourea derivatives of piperazine, doped with febuxostat, have shown promising antiviral and antimicrobial activities (Reddy et al., 2013). Such compounds could serve as a foundation for developing new antimicrobial agents, indicating potential research applications of similar chemicals in addressing infectious diseases.

Antitumor Activities

Research into 1,2,4-triazine derivatives bearing a piperazine amide moiety has revealed potential anticancer activities against breast cancer cells (Yurttaş et al., 2014). The synthesis of these derivatives and their evaluation against cancer cell lines demonstrate the relevance of similar compounds in cancer research, particularly for their roles as antiproliferative agents.

Synthetic Methodologies

The synthesis of complex organic molecules often requires innovative approaches. For example, the electrochemical synthesis of new substituted phenylpiperazines has been explored, offering a reagent-less and environmentally friendly method for creating phenylpiperazine derivatives in aqueous solutions (Nematollahi & Amani, 2011). This methodology could be applicable to the synthesis of the queried compound, highlighting the importance of developing novel synthetic routes for complex molecules.

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

Future research could focus on exploring the potential uses of this compound, such as its possible applications in medicine or materials science .

properties

IUPAC Name

(3-bromophenyl)-[4-(3,4,5-trimethoxybenzenecarbothioyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O3S2/c1-25-17-12-15(13-18(26-2)19(17)27-3)21(29)24-9-7-23(8-10-24)20(28)14-5-4-6-16(22)11-14/h4-6,11-13H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDLGCQLWWHYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=S)N2CCN(CC2)C(=S)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione

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